molecular formula C17H17BrN6O2S B2982005 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1396849-66-3

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

货号: B2982005
CAS 编号: 1396849-66-3
分子量: 449.33
InChI 键: KNCGRQDEJKLFIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic molecule combining pyridazine, piperazine, and imidazole moieties.

属性

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGRQDEJKLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN4O3SC_{19}H_{20}BrN_4O_3S, with a molecular weight of approximately 471.8 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a bromophenyl sulfonyl group, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. In a study evaluating similar piperazine derivatives, compounds demonstrated potent activity against various bacterial strains, with IC50 values ranging from 2 to 10 µM . The presence of the bromophenyl group is hypothesized to enhance this activity through increased lipophilicity and better membrane penetration.

2. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds. For instance, derivatives containing similar structural motifs showed IC50 values for AChE inhibition in the range of 1.13 to 2.14 µM . This suggests that the target compound may also possess enzyme inhibitory properties, potentially making it useful in treating conditions like Alzheimer's disease.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using human fibroblast cell lines (L929). Data revealed that certain derivatives displayed selective cytotoxicity; for instance, one derivative exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested compounds . This highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing adverse effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzyme Active Sites: The sulfonamide group may mimic natural substrates, allowing for competitive inhibition of target enzymes.
  • Receptor Binding: The imidazole and piperazine rings can engage with specific receptors or enzymes involved in neurotransmitter regulation, influencing neurochemical pathways.

Case Study 1: MAO Inhibition

A related study on pyridazinone derivatives demonstrated significant inhibition of monoamine oxidase (MAO) enzymes, crucial for neurodegenerative disease management. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that structural similarities may confer similar properties to our target compound .

Case Study 2: Antibacterial Efficacy

In a comparative study on various piperazine derivatives, those incorporating sulfonamide groups showed enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

相似化合物的比较

Structural Features:

  • Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with bioactivity in CNS disorders or cancer.
  • Piperazine-sulfonyl group : The sulfonamide linkage to a 4-bromophenyl group may enhance binding to hydrophobic enzyme pockets.
  • Imidazole substituent : A five-membered nitrogen-containing heterocycle, frequently involved in hydrogen bonding or metal coordination in drug-receptor interactions.

Comparison with Similar Compounds

The evidence lacks direct experimental comparisons for this compound. However, inferences can be drawn from structurally related molecules discussed in the literature (e.g., and general heterocyclic chemistry principles).

Structural Analogues

The following table summarizes key differences between the target compound and related heterocyclic systems:

Compound Class Core Structure Functional Groups Potential Applications Reference Insights
Target Compound Pyridazine Bromophenyl-sulfonyl piperazine, Imidazole Kinase inhibition (hypothetical) No direct data
Pyrazole-carboxaldehydes Pyrazole Aldehyde, thiazole, hydrazine Antimicrobial, antitumor agents Synthesized via hydrazine derivatives
Imidazolium Salts Imidazole Methyl substituents, bromide counterion Ionic liquids, catalysis Example: [PDMDBIm]Br

Key Differences in Reactivity and Bioactivity

  • Electrophilic Substitution : The bromophenyl-sulfonyl group in the target compound may undergo nucleophilic aromatic substitution, whereas pyrazole-carboxaldehydes () are more reactive toward condensation or cyclization reactions .
  • Pharmacokinetics : Imidazole-containing compounds (e.g., the target molecule) often exhibit improved solubility and bioavailability compared to purely aromatic heterocycles like pyridazine.

Recommendations for Future Work

  • Conduct docking studies to predict binding affinity toward kinases or antimicrobial targets.
  • Synthesize and characterize the compound using X-ray crystallography (e.g., via SHELXL ) to resolve its 3D structure.
  • Compare in vitro activity with clinically used sulfonamide- or imidazole-based drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。